N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a fluorinated spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. This structure is characterized by two fluorine atoms: one on the 2-fluorophenyl carboxamide group and another on the 4-fluorobenzyl substituent at position 3 of the spiro ring .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3/c22-15-7-5-14(6-8-15)13-27-18(28)21(25-20(27)30)9-11-26(12-10-21)19(29)24-17-4-2-1-3-16(17)23/h1-8H,9-13H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJJVOKLPGOTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of fluorophenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, amines, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound may be used as a probe to study biological pathways and interactions. Its fluorinated phenyl groups can enhance its binding affinity to specific biological targets, making it useful in biochemical assays and imaging studies.
Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure could be exploited to design new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical, thermal, or electronic properties to materials, making it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The fluorinated phenyl groups may enhance its binding affinity to certain proteins or enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
The target compound’s dual fluorination likely increases its membrane permeability compared to non-fluorinated analogs, while the chlorophenyl-methylbenzyl analog () may exhibit greater metabolic stability due to chlorine’s steric and electronic effects.
Biological Activity
N-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines:
These results indicate that the compound exhibits potent cytotoxic effects, suggesting it may be a promising candidate for further development in cancer therapy.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that the compound interacts with target proteins involved in the cell cycle and apoptosis pathways. For instance, it has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. The results are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15 | |
| Candida albicans | 10 |
These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further exploration in treating bacterial and fungal infections.
Case Studies
A notable case study involved the use of this compound in combination with traditional chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The study reported:
- Combination with Doxorubicin : Enhanced cytotoxicity was observed in resistant MCF-7 cells when treated with both agents compared to Doxorubicin alone.
- Synergistic Effect : The combination index (CI) values indicated a synergistic effect, suggesting that this compound could be useful in overcoming drug resistance in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
